![molecular formula C21H29N3O4S B2473038 3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2379986-94-2](/img/structure/B2473038.png)
3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine: is a complex organic compound that features a pyridazine ring substituted with a tert-butyl group and a methoxybenzenesulfonyl piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidine Moiety: The piperidine ring can be synthesized separately and then attached to the pyridazine core through nucleophilic substitution reactions.
Methoxybenzenesulfonylation: The final step involves the sulfonylation of the piperidine ring with methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methoxybenzenesulfonic acid derivatives.
Reduction: Methoxybenzenesulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : It may serve as a probe in biochemical studies to understand the interactions of sulfonyl-containing compounds with biological targets.
Industry: : The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-6-methoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
- The presence of both a pyridazine ring and a piperidine moiety makes it structurally unique compared to other similar compounds.
- The methoxybenzenesulfonyl group adds to its chemical versatility and potential biological activity.
Properties
IUPAC Name |
3-tert-butyl-6-[[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-21(2,3)19-8-9-20(23-22-19)28-15-16-10-12-24(13-11-16)29(25,26)18-7-5-6-17(14-18)27-4/h5-9,14,16H,10-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPNYNQBWNHDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

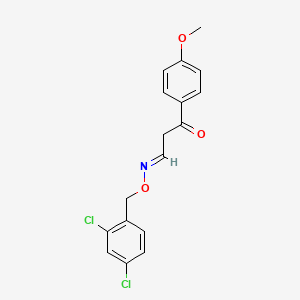
![N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2472961.png)
![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino}acetamide](/img/structure/B2472963.png)
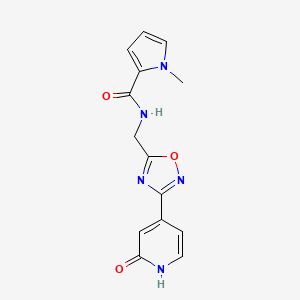
![4-fluoro-N-[2-(6-{[(pyridin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2472966.png)
![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)

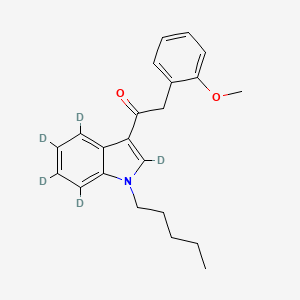
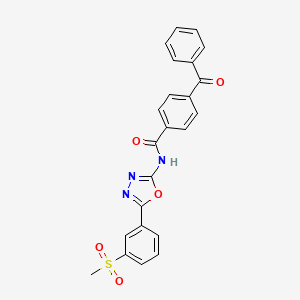
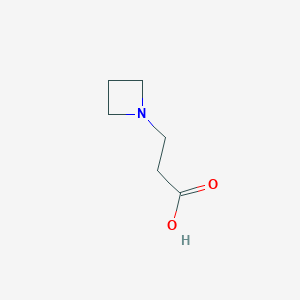

![[1-(Trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2472978.png)
